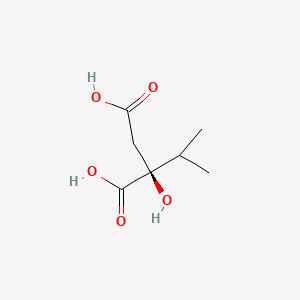
(2S)-2-Isopropylmalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-malic acid, also known as (2s)-2-isopropylmalate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 2-Isopropyl-malic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 2-Isopropyl-malic acid has been detected in multiple biofluids, such as saliva, feces, and urine. Within the cell, 2-isopropyl-malic acid is primarily located in the cytoplasm and adiposome. 2-Isopropyl-malic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 2-isopropyl-malic acid can be found in a number of food items such as celery stalks, potato, winter savory, and agar. This makes 2-isopropyl-malic acid a potential biomarker for the consumption of these food products.
(2S)-2-isopropylmalic acid is an optically active form of 2-isopropylmalic acid having S-configuration. It is a conjugate acid of a (2S)-2-isopropylmalate(2-).
Applications De Recherche Scientifique
Mitochondrial Import and Localization
(2S)-2-Isopropylmalate, as a component of 2-isopropylmalate synthase, plays a role in mitochondrial functions. In yeast, a significant portion of this enzyme activity is located in the mitochondrial matrix. This enzyme is involved in mitochondrial import processes, where its import into isolated yeast mitochondria requires energy (Hampsey, Lewin, & Kohlhaw, 1983).
Enzyme Inhibition Studies
Research has shown that 2-O-methyl-3-isopropylmalate acts as an uncompetitive inhibitor of 3-isopropylmalate dehydrogenase (IPMDH). This enzyme is crucial in the biosynthetic pathway of the essential amino acid L-leucine. Studies have focused on designing substrate analogs that could potentially inhibit IPMDH, with implications in understanding and manipulating metabolic pathways (Chiba, Eguchi, Oshima, & Kakinuma, 1997).
Kinetic Mechanism and Reaction Pathway Studies
(2S)-2-Isopropylmalate is central to studies on the kinetic mechanism and reaction pathway of isopropylmalate dehydrogenase (IMDH). IMDH performs critical chemical operations on isopropylmalate in the leucine biosynthesis in bacteria and yeast. Understanding the reaction mechanism of IMDH, which involves oxidation and decarboxylation, is significant for insights into amino acid biosynthesis (Pirrung, Han, & Nunn, 1994).
Role in Leucine Biosynthesis
Studies on beta-isopropylmalate dehydrogenase, which involves (2S)-2-Isopropylmalate, have contributed to our understanding of leucine biosynthesis in organisms like Saccharomyces cerevisiae. These studies have provided insights into the enzyme’s properties, such as its stability, kinetic parameters, and the requirement for divalent cations for activity (Hsu & Kohlhaw, 1980).
Applications in Biochemistry and Biophysics
Further research includes the characterization of 2-isopropylmalate synthase homologs from organisms like Thermus thermophilus. Such studies are important for understanding the enzyme's role in the biosynthesis of amino acids like leucine and isoleucine, and its regulation in the branched-chain amino acid biosynthetic gene cluster (Yoshida, Kosono, & Nishiyama, 2018).
Propriétés
Numéro CAS |
49601-06-1 |
|---|---|
Nom du produit |
(2S)-2-Isopropylmalate |
Formule moléculaire |
C7H12O5 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-propan-2-ylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t7-/m0/s1 |
Clé InChI |
BITYXLXUCSKTJS-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@@](CC(=O)O)(C(=O)O)O |
SMILES |
CC(C)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CC(C)C(CC(=O)O)(C(=O)O)O |
melting_point |
144-146°C |
Autres numéros CAS |
49601-06-1 3237-44-3 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





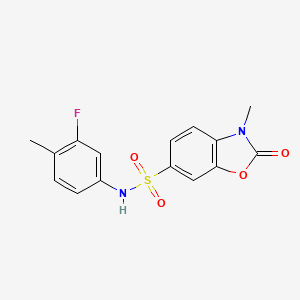
![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)
![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)
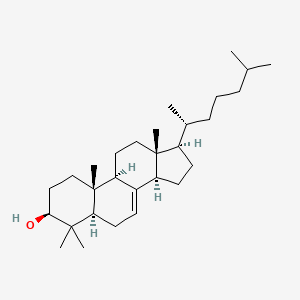
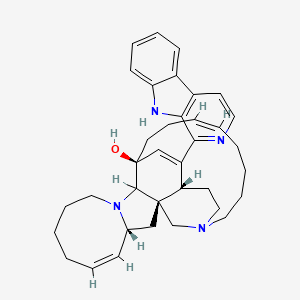
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)

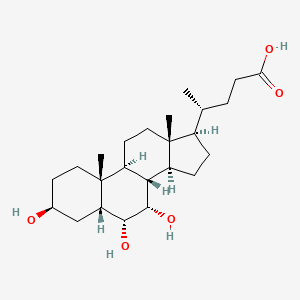
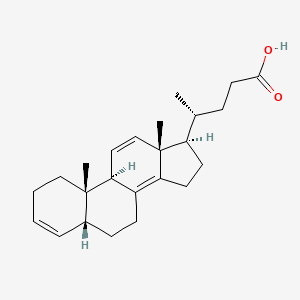
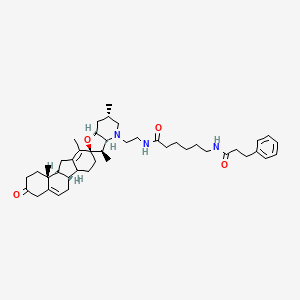
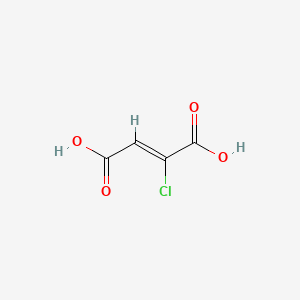
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)